2-Bromo-1-propylimidazole
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Overview
Description
2-Bromo-1-propylimidazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.056. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
2-Bromo-1-propylimidazole serves as a precursor in the synthesis of various benzimidazole derivatives, which have shown promising antibacterial and antitumor activities. For instance, the synthesis of benzimidazole-5-(aryldiazenyl)thiazole derivatives from 2-(bromomethyl)-1H-benzimidazole has been explored, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These derivatives also exhibited cytotoxic effects against human liver cancer cell lines, showcasing their potential in microbial infection treatments and tumor inhibition (Khalifa et al., 2018).
Antiviral Applications
The modification of this compound derivatives has led to the development of compounds with antiviral activities. For example, GW275175X, a derivative designed for stability and antiviral efficacy, has shown potent activity against human cytomegalovirus (HCMV), indicating a novel mechanism of action distinct from current antiviral drugs. This highlights the compound's potential as a therapeutic agent for treating drug-resistant HCMV infections (Underwood et al., 2004).
DNA Binding and Anticancer Properties
Benzimidazole derivatives synthesized from this compound have been investigated for their ability to bind to DNA and exhibit anticancer properties. Studies on metal(II) complexes of a benzimidazole Schiff base have revealed weak interactions with DNA through intercalative modes, demonstrating antibacterial activity against various bacterial strains. This suggests potential applications in the development of new chemotherapeutic agents with specific DNA-targeting capabilities (Mahmood et al., 2019).
Anti-Helicase and Flaviviridae Inhibition
The synthesis of N-alkyl derivatives of benzimidazole, including this compound derivatives, has shown enhanced inhibitory activity against the helicase activity of hepatitis C virus (HCV) NTPase/helicase. This finding is crucial for developing treatments against HCV and other Flaviviridae, indicating the therapeutic potential of these derivatives in inhibiting virus replication (Bretner et al., 2005).
Biofilm Disruption and Antibiofilm Agents
This compound derivatives, specifically 2-aminoimidazole-based compounds, have been identified for their ability to inhibit and disperse biofilms. These compounds exhibit synergistic effects with conventional antibiotics, significantly increasing biofilm dispersion and resensitizing multidrug-resistant bacterial strains to antibiotics. This highlights their role in addressing bacterial protection mechanisms and genetically encoded antibiotic resistance traits (Rogers et al., 2010).
Safety and Hazards
Future Directions
Imidazole and its derivatives have been the subject of extensive research due to their wide range of applications and biological activities . Future research could explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. They are key components in many biologically important molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Mode of Action
The exact mode of action can vary greatly depending on the specific imidazole compound and its target. Many imidazole compounds work by interacting with enzymes or receptors, altering their function .
Biochemical Pathways
Imidazole compounds can be involved in a wide range of biochemical pathways due to their presence in many biologically important molecules. For example, histidine, which contains an imidazole ring, is involved in protein synthesis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of imidazole compounds can vary greatly depending on the specific compound. Many factors can influence these properties, including the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on the specific compound and its target. These effects can range from changes in enzyme activity to alterations in cell signaling .
Action Environment
The action of imidazole compounds can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-bromo-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERFMXDSMKPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267265-53-1 |
Source
|
Record name | 2-bromo-1-propyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.